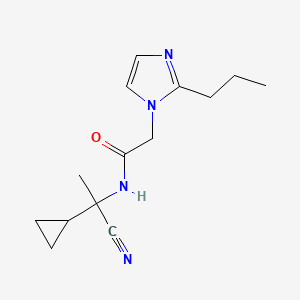![molecular formula C15H21N3O4S B2940814 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-69-7](/img/structure/B2940814.png)
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid is an intriguing synthetic compound recognized for its unique structural configuration and extensive range of applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps:
Formation of 1H-1,3-Benzodiazole Core: Initiating from appropriate benzene or aniline derivatives, cyclization reactions create the benzodiazole core under acidic or basic conditions.
Introduction of Diethylsulfamoyl Group: The incorporation of the diethylsulfamoyl group is achieved through sulfamoylation reactions using diethylsulfamide and suitable electrophilic agents.
Attachment of Propanoic Acid: The propanoic acid moiety is introduced via alkylation reactions, using bromoacetic acid under basic conditions, to achieve the final compound.
Industrial Production Methods: Scaling up to industrial production involves optimizing the synthesis pathway to maximize yield and purity. Factors such as reaction temperatures, catalysts, and solvents are fine-tuned to achieve efficient and cost-effective synthesis at a larger scale.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly on the sulfamoyl group, forming sulfone or sulfoxide derivatives.
Reduction: Reduction can occur on the benzodiazole ring, potentially affecting the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can modify the benzodiazole ring, creating a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation produces sulfone or sulfoxide derivatives.
Reduction generates reduced forms of the benzodiazole ring.
Substitution yields various functionalized benzodiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
The compound's unique structure makes it a versatile intermediate in organic synthesis, useful for creating diverse chemical libraries.
Biology:
Research focuses on the compound's potential as a biochemical probe due to its structural properties, aiding in the study of enzyme mechanisms and cellular pathways.
Medicine:
The compound shows promise in drug discovery, particularly in designing inhibitors targeting specific enzymes or receptors.
Industry:
Utilized in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The benzodiazole core allows binding to enzyme active sites, while the sulfamoyl and propanoic acid groups modulate the electronic and steric properties, enhancing binding affinity and specificity. Pathways involved include inhibition of enzymatic activities or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
3-[1-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid: Lacks the methyl group at position 1.
5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl-acetic acid: Has an acetic acid moiety instead of propanoic acid.
Each of these compounds exhibits unique properties that influence their respective applications and efficacy in various scientific and industrial domains.
And there you have it—no fancy abbreviations, just pure chemical magic. What's your take on the chemistry world?
Propiedades
IUPAC Name |
3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-18(5-2)23(21,22)11-6-7-13-12(10-11)16-14(17(13)3)8-9-15(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFPGLYRCBMJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/new.no-structure.jpg)




![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2940748.png)
![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)
